molecular formula C19H21FN2O4S B2519232 1-(2-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide CAS No. 921903-81-3

1-(2-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide

Cat. No. B2519232
CAS RN: 921903-81-3
M. Wt: 392.45
InChI Key: OYBRNVVNRUWLLV-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide is a useful research compound. Its molecular formula is C19H21FN2O4S and its molecular weight is 392.45. The purity is usually 95%.
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Scientific Research Applications

Photophysical Properties and Fluorescence

A study by Kauffman and Bajwa (1993) focused on the synthesis and photophysical properties of new compounds related to 1-(2-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide, exploring their excited state intramolecular proton-transfer fluorescence. These compounds exhibited high quantum yields and emission peaks in the visible spectrum, indicating their potential as wavelength shifters in scintillating detecting media for ionizing radiation Kauffman & Bajwa, 1993.

Polymerization and Hydrolytic Stability

Kim et al. (2005) investigated the synthesis of high molecular weight polybenzoxazoles (PBOs) and their hydrolytic stability under acidic conditions, including methanesulfonic acid. This research highlighted the importance of polymerization variables such as the P2O5 content in achieving high molecular weight PBOs and examined their stability in methanesulfonic acid, which is relevant to understanding the behavior of compounds like 1-(2-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide under similar conditions Kim et al., 2005.

Chemical Synthesis and Functionalization

The synthesis and functionalization of related compounds have been explored to understand their chemical behavior and potential applications in various fields. For instance, the synthesis of substituted tetraarylbenzo[b][1,4]difurans by Abdul-Aziz et al. (1995) involved steps that could be analogous to those used in synthesizing the complex structure of 1-(2-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide, demonstrating the potential for creating highly fluorescent probes Abdul-Aziz, Auping, & Meador, 1995.

Molecular Structure and Acidity Studies

The theoretical study on the molecular structure and gas-phase acidity of biologically active sulfonamides by Remko (2003) can provide insights into the acidity and structural behavior of sulfonamide-based compounds like 1-(2-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide, offering a basis for understanding their reactivity and interactions in biological systems Remko, 2003.

properties

IUPAC Name

1-(2-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O4S/c1-19(2)12-26-17-10-14(8-9-16(17)22(3)18(19)23)21-27(24,25)11-13-6-4-5-7-15(13)20/h4-10,21H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBRNVVNRUWLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3F)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide

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